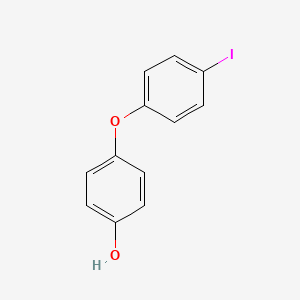

![molecular formula C20H12I2O2 B3177922 (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 287111-93-7](/img/structure/B3177922.png)

(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

Übersicht

Beschreibung

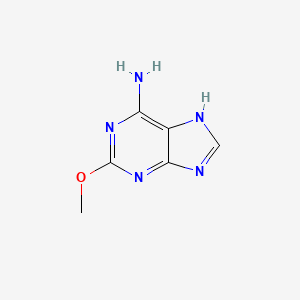

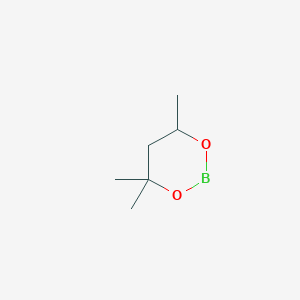

Binaphthyl compounds are a class of organic compounds which are widely used in asymmetric synthesis . They consist of two naphthyl groups linked together. The specific compound you mentioned, “®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol”, is a derivative of binaphthyl with iodine and hydroxyl substitutions.

Molecular Structure Analysis

Binaphthyl compounds generally have a planar structure, with the two naphthyl rings connected at the 1 and 1’ positions . The dihedral angle between the naphthyl groups is approximately 90° .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups . For binaphthyl compounds, these properties can include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymers

(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol has been utilized in the synthesis of chiral conjugated polymers. These polymers, synthesized through the Heck reaction, exhibit strong Cotton effects in their circular dichroism (CD) spectra, indicating high rigidity in the polymer backbone. They also demonstrate strong blue fluorescence, suggesting potential applications in materials science (Song et al., 2006).

Method for Resolution of Optical Isomers

This compound has been used in the resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing an effective route to highly pure enantiomers of 2,2'-dihydroxy-1,1'-binaphthalene. This application is significant for preparative-scale synthesis (Tamai et al., 1990).

Preparation of Enantiomerically Pure Derivatives

Enantiomerically pure derivatives of 1,1'-binaphthalene-2,2'-diol have been prepared using (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol. This process involves the Newman-Kwart rearrangement and is essential for the preparation of enantiopure substances in organic chemistry (Fabbri et al., 1993).

Application in Pudovik Reaction

(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol-derived phosphoric diesters have been immobilized on polyethylene glycol and applied in the Pudovik reaction. These compounds facilitate the reaction and can be reused without loss of catalytic activity (Beletskaya et al., 2011).

Studies on UV and CD Spectra

Research into the UV and CD spectra of (R)-(+)-2,2‘-diiodo-1,1‘-binaphthalene shows large wavelength splitting between main bands, an attribute that could be leveraged in photophysical studies and material sciences (Bari et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYZAQQARDBULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

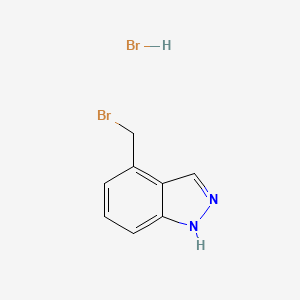

![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)